(9H-fluoren-9-yl)methyl 1-(ethynyl)cyclopropylcarbamate
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Overview
Description
(9H-fluoren-9-yl)methyl N-(1-ethynylcyclopropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl N-(1-ethynylcyclopropyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with N-(1-ethynylcyclopropyl)amine to yield the desired carbamate . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (9H-fluoren-9-yl)methyl N-(1-ethynylcyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenylmethyl derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products: The major products formed from these reactions include fluorenone derivatives, fluorenylmethyl derivatives, and various substituted carbamates .
Scientific Research Applications
Chemistry: In chemistry, (9H-fluoren-9-yl)methyl N-(1-ethynylcyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: Its carbamate group can interact with biological targets, making it a valuable tool for probing biochemical pathways .
Medicine: In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the fluorenyl group can enhance the bioavailability and stability of drug candidates .
Industry: In the industrial sector, (9H-fluoren-9-yl)methyl N-(1-ethynylcyclopropyl)carbamate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-(1-ethynylcyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The fluorenyl group can enhance the compound’s binding affinity and selectivity for its targets . Additionally, the ethynyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
9-Fluorenylmethyl carbamate: This compound shares the fluorenylmethyl carbamate structure but lacks the ethynyl and cyclopropyl groups.
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate: This compound has a similar fluorenylmethyl carbamate structure with a hydroxyethyl group instead of the ethynylcyclopropyl group.
(9H-Fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate: This compound contains a tert-butoxy group and an oxobutan-2-yl group, making it structurally similar but functionally different.
Uniqueness: The uniqueness of (9H-fluoren-9-yl)methyl N-(1-ethynylcyclopropyl)carbamate lies in its combination of the fluorenyl, ethynyl, and cyclopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17NO2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-ethynylcyclopropyl)carbamate |
InChI |
InChI=1S/C20H17NO2/c1-2-20(11-12-20)21-19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18H,11-13H2,(H,21,22) |
InChI Key |
IDKHQMMWHBTTRL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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